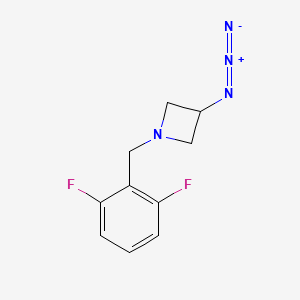

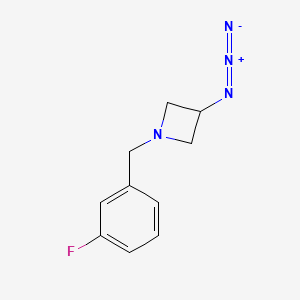

3-Azido-1-(2,6-difluorobenzyl)azetidine

Vue d'ensemble

Description

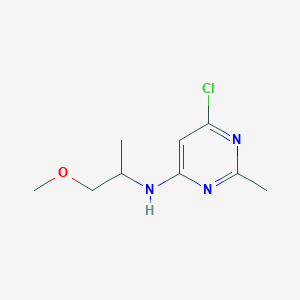

“3-Azido-1-(2,6-difluorobenzyl)azetidine” is a compound that contains an azetidine ring . Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain .

Molecular Structure Analysis

Azetidines have a four-membered ring structure . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines . This provides a highly attractive entry to bond functionalization .Chemical Reactions Analysis

Azetidines exhibit unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

The thermal behaviors of azetidines have been investigated . For instance, 3-azido-1,3-dinitroazetidine (ADNAZ) has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% .Applications De Recherche Scientifique

Energetic Materials and Explosives

The azido group in compounds like 3-Azido-1-(2,6-difluorobenzyl)azetidine is known for its application in energetic materials due to its high nitrogen content, which can contribute to a positive enthalpy of formation. These compounds are studied for their potential use in advanced explosives and propellants . The thermal behavior and decomposition mechanisms of similar azido compounds have been extensively researched, providing insights into their stability and performance under different conditions .

Medicinal Chemistry

Azetidines are recognized for their role in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The structural motif of azetidines can be found in various drug molecules, and their incorporation into drug design can lead to improved pharmacokinetic properties . The azido group can also be transformed into a variety of functional groups, expanding the utility of these compounds in drug synthesis.

Materials Science

In materials science, azetidines serve as precursors for the synthesis of polymers with potential applications in creating novel materials. The ring strain in azetidines makes them reactive monomers for polymerization, leading to materials with unique properties such as high density and thermal stability . These materials could be used in a range of applications, from coatings to nanotechnology.

Energy Storage

Azetidines and azides are being explored for their potential in energy storage solutions. Their high nitrogen content and the ability to release a significant amount of energy upon decomposition make them candidates for inclusion in next-generation batteries and fuel cells .

Analytical Chemistry

In analytical chemistry, azetidines are used as reagents and building blocks for the synthesis of complex molecules. Their reactivity allows for the construction of diverse molecular frameworks, which can be used as standards or probes in various analytical techniques .

Nanotechnology

The unique properties of azetidines are being investigated for applications in nanotechnology. Their ability to form stable, strained rings can be utilized in the construction of nano-sized structures and devices .

Pharmacology

Azetidines are significant in pharmacology, where they are used to create compounds with potential therapeutic effects. The azido group can be a precursor to various functional groups that are relevant in drug development, allowing for the synthesis of a wide range of pharmacologically active molecules .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-azido-1-[(2,6-difluorophenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N4/c11-9-2-1-3-10(12)8(9)6-16-4-7(5-16)14-15-13/h1-3,7H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBZZVZIJSVSLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=C(C=CC=C2F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azido-1-(2,6-difluorobenzyl)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(piperidin-4-yl)ethyl]cyclobutanamine](/img/structure/B1488872.png)

![4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1488878.png)

![4-(chloromethyl)-1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1488880.png)

![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488882.png)

![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488887.png)